molecular formula C9H9ClN2O4S B11801384 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11801384
M. Wt: 276.70 g/mol
InChI Key: SLWXQJLPSQYSAJ-UHFFFAOYSA-N
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Description

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is similar to that of other 1,2,4-benzothiadiazine-1,1-dioxides .

Properties

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

3-chloro-6,8-dimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O4S/c1-15-5-3-6-8(7(4-5)16-2)17(13,14)12-9(10)11-6/h3-4H,1-2H3,(H,11,12)

InChI Key

SLWXQJLPSQYSAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

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